Cas no 81998-04-1 (4-Hydroxymethyl-4’-methyl-2,2’-bipyridine)

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine structure
81998-04-1 structure
Nombre del producto:4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
Número CAS:81998-04-1
MF:C12H12N2O
Megavatios:200.236482620239
MDL:MFCD02916382
CID:1066641
PubChem ID:135727099

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Propiedades químicas y físicas

Nombre e identificación

    • (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
    • 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine 4'-Methyl-2,2'-bipyridine-4-methanol
    • 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
    • [2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol
    • 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
    • 4'-Methyl-2,2'-bipyridine-4-methanol
    • {4'-METHYL-[2,2'-BIPYRIDIN]-4-YL}METHANOL
    • BPDM05
    • AX8282357
    • (4-Methyl-[2,2-bipyridin]-4-yl)methanol
    • 4-(HYDROXYMETHYL)-4'-METHYL-2,2'-BIPYRIDINE
    • 4′-Methyl[2,2′-bipyridine]-4-methanol (ACI)
    • (4′-Methyl-[2,2′-bipyridin]-4-yl)methanol
    • 4-(Hydroxymethyl)-4′-methyl-2,2′-bipyridine
    • SY054918
    • MFCD02916382
    • YSWG789
    • H1347
    • 81998-04-1
    • CS-0085998
    • T72968
    • SCHEMBL5468413
    • J-400604
    • 4-(Hydroxymethyl)-4 inverted exclamation mark -methyl-2,2 inverted exclamation mark -bipyridine
    • AS-64553
    • AKOS004909463
    • DTXSID80373047
    • 4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
    • MDL: MFCD02916382
    • Renchi: 1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3
    • Clave inchi: GJCOKGHYIMLMPB-UHFFFAOYSA-N
    • Sonrisas: OCC1C=C(C2C=C(C)C=CN=2)N=CC=1

Atributos calculados

  • Calidad precisa: 200.094963011g/mol
  • Masa isotópica única: 200.094963011g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 198
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46
  • Xlogp3: 1

Propiedades experimentales

  • Punto de fusión: 119.0 to 123.0 deg-C

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Información de Seguridad

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
H517045-2.5mg
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
81998-04-1
2.5mg
$ 50.00 2022-06-04
Ambeed
A369765-100mg
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 97%
100mg
$15.0 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1347-1g
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
81998-04-1 97.0%(T)
1g
¥3890.0 2022-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63415-200mg
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 ≥97%(T)
200mg
¥608.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DZ431-250mg
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
81998-04-1 97.0%(T)
250mg
¥2363.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156638-5g
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
81998-04-1 98%
5g
¥3820.00 2024-07-28
Chemenu
CM171047-5g
(4'-methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 95%
5g
$647 2024-07-23
TRC
H517045-25mg
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
81998-04-1
25mg
$ 80.00 2022-06-04
eNovation Chemicals LLC
D752441-1g
4-HydroxyMethyl-4'-Methyl-2,2'-bipyridyl
81998-04-1 97.0%
1g
$120 2024-06-06
A2B Chem LLC
AH52879-5g
4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
81998-04-1 97%
5g
$274.00 2024-04-19

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
Referencia
Synthesis and photovoltaic properties of novel ruthenium(II) sensitizers for dye-sensitized solar cell applications
Ryu, Tae In; Song, Myungkwan; Lee, Myung Jin; Jin, Sung-Ho; Kang, Sunwoo; et al, Bulletin of the Korean Chemical Society, 2009, 30(10), 2329-2337

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  cooled; 1 h, rt
Referencia
Artificial photosynthesis dendrimers integrating light-harvesting, electron delivery and hydrogen production
Xun, Zhiqing; Yu, Tianjun; Zeng, Yi; Chen, Jinping; Zhang, Xiaohui; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(24), 12965-12971

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
Referencia
Bifunctional mesoporous silica nanoparticles as cooperative catalysts for the Tsuji-Trost reaction - tuning the reactivity of silica nanoparticles
Dickschat, Arne T.; Behrends, Frederik; Surmiak, Sabrina; Weiss, Mark; Eckert, Hellmut; et al, Chemical Communications (Cambridge, 2013, 49(22), 2195-2197

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  3 d, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Referencia
Mechanochemical Release of Non-Covalently Bound Guests from a Polymer-Decorated Supramolecular Cage
Kueng, Robin; Pausch, Tobias; Rasch, Dustin; Goestl, Robert; Schmidt, Bernd M., Angewandte Chemie, 2021, 60(24), 13626-13630

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  cooled; 3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referencia
Light-Driven Water Splitting by a Covalently Linked Ruthenium-Based Chromophore-Catalyst Assembly
Sherman, Benjamin D. ; Xie, Yan; Sheridan, Matthew V.; Wang, Degao; Shaffer, David W. ; et al, ACS Energy Letters, 2017, 2(1), 124-128

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  3 d, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
Referencia
Mechanoresponsive Metal-Organic Cage-Crosslinked Polymer Hydrogels
Kueng, Robin; Germann, Anne ; Kruesmann, Marcel; Niggemann, Louisa P.; Meisner, Jan ; et al, Chemistry - A European Journal, 2023, 29(18),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  42 h, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol
Referencia
Labeling of a self-hardening bone substitute using ruthenium tris-bipyridine complexes, for the analysis of its in vivo metabolism
Laib, Samia; Petit, Marc; Bodio, Ewen; Fatimi, Ahmed; Weiss, Pierre; et al, Comptes Rendus Chimie, 2008, 11(6-7), 641-649

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol
Referencia
Covalently linked ruthenium(II)-manganese(II) complexes: distance dependence of quenching and electron transfer
Berg, Katja E.; Tran, Anh; Raymond, Mary Katherine; Abrahamsson, Malin; Wolny, Juliusz; et al, European Journal of Inorganic Chemistry, 2001, (4), 1019-1029

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
An efficient ruthenium tris(bipyridine)-based luminescent chemosensor for recognition of Cu(II) and sulfide anion in water
Li, Minna; Liang, Qichao; Zheng, Meiqing; Fang, Chenjie; Peng, Shiqi; et al, Dalton Transactions, 2013, 42(37), 13509-13515

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, 130 °C; 130 °C → rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
Extended sulfonated bipyridine ligands targeting the para-selective borylation of arenes
Douthwaite, James L.; Phipps, Robert J., Tetrahedron, 2022, 117, 117-118

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  16 h, 100 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  16 h, rt
Referencia
Palladium metal nanoparticles stabilized by ionophilic ligands in ionic liquids: synthesis and application in hydrogenation reactions
Leal, Barbara C.; Consorti, Crestina S.; Machado, Giovanna; Dupont, Jairton, Catalysis Science & Technology, 2015, 5(2), 903-909

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  17 h, 65 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  basified, cooled
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Potassium carbonate ;  basified
Referencia
Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore
Kodama, Koichi; Kobayashi, Akinori; Hirose, Takuji, Tetrahedron Letters, 2013, 54(40), 5514-5517

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  48 h, 105 °C
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  0 °C; 2.5 h, rt
Referencia
Effect of ligand sequence-specific modification on DNA hybrid catalysis
Zhou, H.; Chen, D.; Bai, J. K.; Sun, X. L.; Li, C.; et al, Organic & Biomolecular Chemistry, 2017, 15(32), 6738-6745

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Raw materials

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Preparation Products

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81998-04-1)4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
Número de pedido:CL11378
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:32
Precio ($):discuss personally
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:81998-04-1)4-HydroxyMethyl-4'-Methyl-2,2'-bipyridyl
sfd5103
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:81998-04-1)4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
A902536
Pureza:99%
Cantidad:5g
Precio ($):337.0